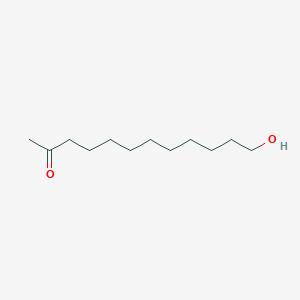
12-Hydroxydodecan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Hydroxydodecan-2-one is an organic compound with the molecular formula C12H24O2 It is a hydroxy ketone, characterized by the presence of both hydroxyl (-OH) and ketone (C=O) functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 12-Hydroxydodecan-2-one typically involves the oxidation of dodecan-2-one. One common method is the hydroxylation of dodecan-2-one using hydrogen peroxide in the presence of a catalyst. The reaction conditions often include a controlled temperature and pH to ensure the selective formation of the hydroxy ketone.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through the catalytic hydrogenation of dodecanoic acid derivatives. This process involves the use of metal catalysts such as palladium or platinum to facilitate the hydrogenation reaction, resulting in the formation of the desired hydroxy ketone.
Analyse Des Réactions Chimiques
Types of Reactions: 12-Hydroxydodecan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Formation of dodecanoic acid or dodecan-2-one.
Reduction: Formation of 12-hydroxydodecan-2-ol.
Substitution: Formation of various substituted dodecan-2-one derivatives.
Applications De Recherche Scientifique
12-Hydroxydodecan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals, fragrances, and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 12-Hydroxydodecan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone functional groups allow it to participate in various biochemical reactions. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile compound in metabolic pathways.
Comparaison Avec Des Composés Similaires
Dodecan-2-one: A ketone with a similar carbon chain length but lacking the hydroxyl group.
12-Hydroxydodecanoic acid: A hydroxy acid with similar functional groups but differing in the position of the hydroxyl group.
Dodecanoic acid: A saturated fatty acid with a similar carbon chain length but lacking the ketone group.
Uniqueness: 12-Hydroxydodecan-2-one is unique due to the presence of both hydroxyl and ketone functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C12H24O2 |
|---|---|
Poids moléculaire |
200.32 g/mol |
Nom IUPAC |
12-hydroxydodecan-2-one |
InChI |
InChI=1S/C12H24O2/c1-12(14)10-8-6-4-2-3-5-7-9-11-13/h13H,2-11H2,1H3 |
Clé InChI |
RVJUMHCXWMLUOJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(Pyridin-3-yl)methyl]-1H-benzimidazole](/img/structure/B12932223.png)
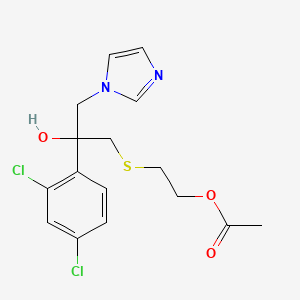
![1-[(3-Chlorophenyl)methyl]-1H-benzimidazol-2-amine](/img/structure/B12932238.png)
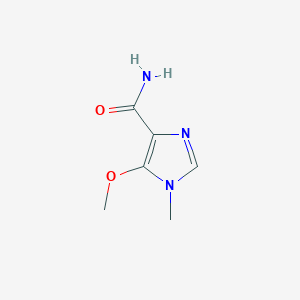
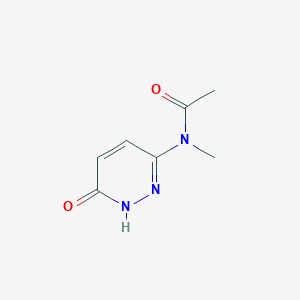
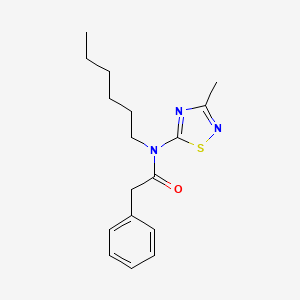
![3-(4-(4-Fluorophenyl)-5-(2-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-imidazol-2-yl)propan-1-ol](/img/structure/B12932250.png)
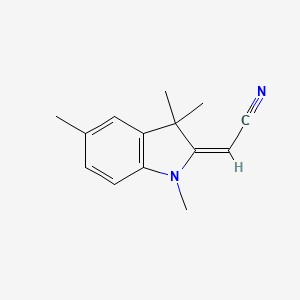
![5-(Trifluoromethyl)-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B12932273.png)
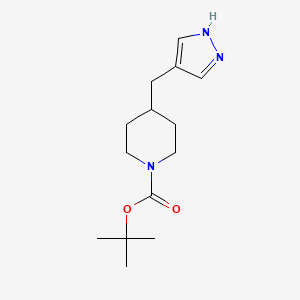
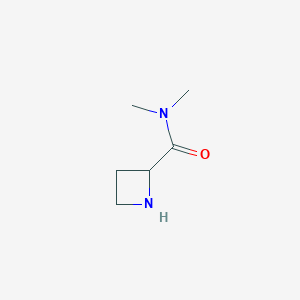
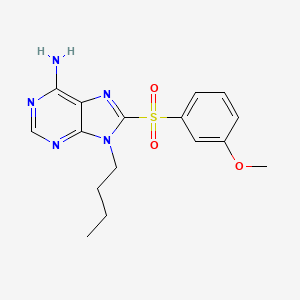
![5-(tert-Butyl) 2-methyl 3-amino-6,6-dimethyl-4,6-dihydro-5H-thieno[2,3-c]pyrrole-2,5-dicarboxylate](/img/structure/B12932308.png)

